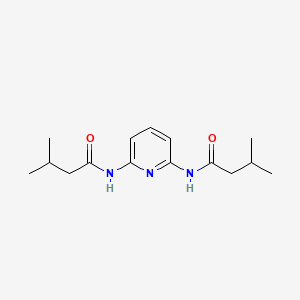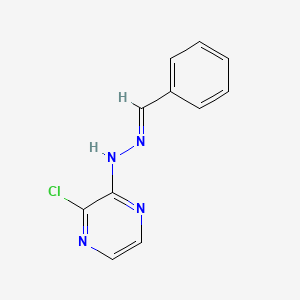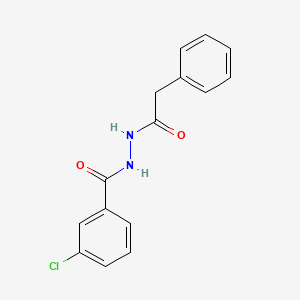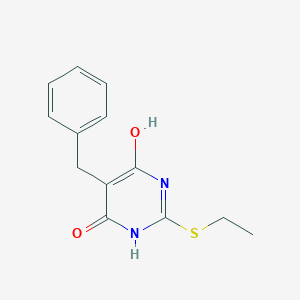
N,N'-2,6-pyridinediylbis(3-methylbutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-2,6-pyridinediylbis(3-methylbutanamide), commonly known as PDDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDDMB is a type of amide compound that is synthesized using specific methods and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PDDMB is not fully understood, but it is believed to involve the formation of complexes with metal ions. PDDMB has been shown to form stable complexes with various metal ions such as copper, zinc, and nickel. These metal complexes can then interact with biological systems and potentially exhibit biological activities.
Biochemical and Physiological Effects:
PDDMB has various biochemical and physiological effects, including its potential role as an antioxidant and antimicrobial agent. PDDMB has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. PDDMB has also been shown to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PDDMB in lab experiments is its stability and ease of synthesis. PDDMB can be synthesized using specific methods and is stable under various conditions. However, one limitation of using PDDMB in lab experiments is its potential toxicity. PDDMB has been shown to exhibit cytotoxicity against various cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on PDDMB, including its potential applications in drug discovery and as a biosensor. PDDMB can be used as a starting material for the synthesis of new compounds with potential biological activities. Additionally, PDDMB can be used as a biosensor for the detection of specific metal ions in biological systems. Further research is needed to fully understand the potential applications of PDDMB in these fields.
Conclusion:
In conclusion, PDDMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDDMB is synthesized using specific methods and has unique biochemical and physiological effects. PDDMB has various scientific research applications, including its use in the synthesis of new compounds with potential biological activities. Further research is needed to fully understand the potential applications of PDDMB in drug discovery and as a biosensor.
Synthesemethoden
The synthesis of PDDMB involves a multi-step process that requires specific chemicals and equipment. The first step involves the reaction of 2,6-pyridinedicarboxylic acid with thionyl chloride to form 2,6-pyridinedicarbonyl chloride. The second step involves the reaction of 2,6-pyridinedicarbonyl chloride with 3-methylbutan-1-amine to form N-(3-methylbutan-1-yl)pyridine-2,6-dicarboxamide. The final step involves the reaction of N-(3-methylbutan-1-yl)pyridine-2,6-dicarboxamide with thionyl chloride to form PDDMB.
Wissenschaftliche Forschungsanwendungen
PDDMB has various scientific research applications, including its use in the synthesis of new compounds with potential biological activities. PDDMB has been used in the synthesis of various compounds such as pyridine-based macrocycles, which have potential applications in drug discovery. PDDMB has also been used in the synthesis of novel fluorescent sensors that can detect specific metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-methyl-N-[6-(3-methylbutanoylamino)pyridin-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10(2)8-14(19)17-12-6-5-7-13(16-12)18-15(20)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNZWYULBRTMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CC=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)

![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)

![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)

![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)



![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)